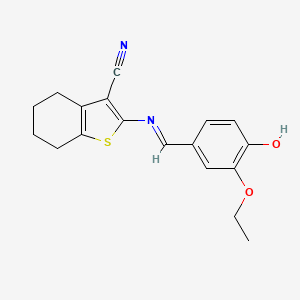

Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(3-ethoxy-4-hydroxybenzylidenamino)-

Description

The compound Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(3-ethoxy-4-hydroxybenzylidenamino)- features a tetrahydrobenzothiophene core with a carbonitrile group at position 3 and a benzylidenamino substituent at position 2. The benzylidenamino group is substituted with 3-ethoxy and 4-hydroxy moieties, which confer unique electronic and steric properties.

Properties

Molecular Formula |

C18H18N2O2S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

2-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C18H18N2O2S/c1-2-22-16-9-12(7-8-15(16)21)11-20-18-14(10-19)13-5-3-4-6-17(13)23-18/h7-9,11,21H,2-6H2,1H3/b20-11+ |

InChI Key |

BHSJJKLQFLWLIE-RGVLZGJSSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)O |

Origin of Product |

United States |

Preparation Methods

Gewald Reaction with 1,3-Cyclohexanediones

The Gewald reaction is a well-established two-step protocol for constructing 2-aminothiophene derivatives. In this context, 1,3-cyclohexanedione reacts with malononitrile in the presence of a base (e.g., KOH or triethylamine) and elemental sulfur. The reaction proceeds via a Knoevenagel condensation followed by cyclization, yielding 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound 3a in). Key parameters include:

Copper(I)-Catalyzed Intramolecular C–S Bond Formation

An alternative one-pot method employs CuI and pivalic acid to facilitate intramolecular S-arylation. Starting from 2-(2-chlorophenyl)acetonitrile and dithioesters , the reaction proceeds via enolate formation, oxidative addition to CuI, and reductive elimination to form the benzothiophene core. Optimized conditions include:

-

Catalyst : CuI (0.2 mmol).

-

Base : K₃PO₄ (2.0 mmol).

-

Temperature : 80°C in DMF.

The introduction of the 3-ethoxy-4-hydroxybenzylidenamino group occurs via a Schiff base condensation between the primary amine of the benzothiophene core and 3-ethoxy-4-hydroxybenzaldehyde .

Reaction Conditions and Optimization

-

Solvent : Anhydrous ethanol or methanol.

-

Catalyst : Acetic acid (2–3 drops) or molecular sieves.

-

Temperature : Reflux (78°C for ethanol) for 6–12 hours.

The reaction mechanism involves nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond. Steric hindrance from the 3-ethoxy-4-hydroxy substituents necessitates extended reaction times compared to simpler aldehydes.

Purification and Characterization

-

Workup : The crude product is filtered, washed with cold ethanol, and purified via column chromatography (hexane/ethyl acetate, 7:3).

-

Analytical Data :

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Pathways in Gewald Synthesis

-

Knoevenagel Intermediate : The initial condensation of 1,3-cyclohexanedione and malononitrile forms a cyclohexenylidene intermediate, which reacts with sulfur to generate the thiophene ring.

-

Byproduct Formation : Overheating or excess sulfur may lead to polysulfides, necessitating precise temperature control.

Challenges in Schiff Base Formation

-

Hydrolysis : The imine bond is susceptible to hydrolysis in aqueous media, requiring anhydrous conditions.

-

Tautomerization : Enol-keto tautomerism of the aldehyde may reduce reaction efficiency, mitigated by acid catalysis.

Scalability and Industrial Relevance

The Gewald-Schiff base sequential method is preferred for large-scale synthesis due to its high yield and reproducibility. Key considerations for industrial adaptation include:

Chemical Reactions Analysis

Cyclization Reactions

This compound participates in intramolecular cyclization under acidic conditions. A key study ( ) demonstrated that derivatives undergo cyclization in acetic anhydride to form 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids. The reaction mechanism involves:

-

Activation of carbonyl groups by acetic anhydride

-

Nucleophilic attack by the amine group to form a fused furan-thiophene system

Example Reaction Pathway:

| Reactants | Conditions | Products |

|---|---|---|

| 4-aryl-4-oxo-2-thienylaminobut-2-enoic acid derivatives | Acetic anhydride, reflux | 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids |

This cyclization enhances structural rigidity, which is critical for biological activity modulation .

Decyclization Reactions

The cyclized products can revert to open-chain derivatives via decyclization. For instance, treatment of 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids with aqueous acidic or basic media yields 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acids .

Key Observations:

-

Decyclization restores the primary amine and carboxylic acid functionalities.

-

The reaction is reversible, enabling structural diversification for pharmacological applications .

Condensation Reactions

The benzylidenamino group (-N=CH-) facilitates Schiff base formation. This group reacts with carbonyl compounds (e.g., aldehydes or ketones) under mild conditions to form imine linkages, as inferred from structural analogs .

Typical Conditions:

-

Solvent: Ethanol or methanol

-

Catalyst: Trace acetic acid

-

Temperature: 60–80°C

These reactions are pivotal for synthesizing derivatives with modified electronic and steric properties.

Carbonitrile Reactivity

The -CN group undergoes nucleophilic substitution, though direct evidence is limited. Potential transformations include:

-

Hydrolysis to carboxylic acids (under strong acidic/basic conditions)

-

Reduction to primary amines (using LiAlH₄ or catalytic hydrogenation).

Ether Cleavage

The 3-ethoxy group may be cleaved via hydrolysis with HI or BF₃·Et₂O to yield phenolic derivatives, enhancing solubility or enabling further functionalization.

Biological Interaction Mechanisms

While not a classical chemical reaction, the compound inhibits enzymes via non-covalent interactions :

-

Hydrogen bonding : The hydroxy and ethoxy groups interact with catalytic residues.

-

π-Stacking : The benzothiophene core binds aromatic amino acid residues in enzyme active sites .

This inhibition disrupts pathways like apoptosis in cancer cells, as observed in preliminary pharmacological studies .

Comparative Reactivity Table

Scientific Research Applications

The compound has been investigated for several biological activities:

- Antimicrobial Properties : Preliminary studies indicate that it exhibits significant antimicrobial activity against various bacterial strains. In vitro tests have shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research has suggested that this compound may inhibit certain enzymes involved in cancer cell proliferation. Studies on human cancer cell lines have demonstrated its potential to induce apoptosis and reduce cell viability.

Medicinal Chemistry

Due to its structural characteristics, this compound is being explored for potential therapeutic applications:

- Drug Development : It serves as a lead compound for developing new drugs targeting specific molecular pathways involved in diseases such as cancer and infections.

- Mechanism of Action : The compound's mechanism involves binding to specific receptors or enzymes, modulating their activity which could lead to therapeutic effects.

Materials Science

In materials science, benzothiophene derivatives are used to develop advanced materials due to their unique electronic properties:

- Conductive Polymers : The compound can be utilized in synthesizing conductive polymers for electronic applications.

- Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes and pigments in various industrial applications.

Case Study 1: Antimicrobial Activity

A study published in the International Journal of Molecular Sciences examined the antimicrobial efficacy of various benzothiophene derivatives against clinical strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth compared to control groups, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

Research conducted on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. This study highlighted its potential role as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 2-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Position 2 Substituents

Compound 12 : 2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

- Core Structure : Shares the tetrahydrobenzothiophene-3-carbonitrile backbone.

- Substituent at Position 2: A 1,3-dioxoisoindolinyl group instead of the benzylidenamino group.

- Synthesis involves refluxing with phthalic anhydride, contrasting with the target’s amide coupling using DIPEA and acetonitrile. Melting point: 277–278°C, indicating higher crystallinity than the target (data unavailable).

Carbazole Derivative : 2-[(1Z)-(9-Ethyl-9H-carbazol-3-yl)methyleneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Core Structure : Identical tetrahydrobenzothiophene-3-carbonitrile.

- Substituent at Position 2 : A carbazole-derived aromatic system.

- Key Differences :

- The bulky carbazole group enhances lipophilicity, likely reducing aqueous solubility compared to the target’s polar ethoxy-hydroxy group.

- Forms a benzene solvate (2:1 ratio), suggesting distinct crystallographic packing influenced by aromatic interactions.

Pyridine Carboxamide Derivative : N-{3-[(2R,4R)-2,4-Dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide

- Core Structure : Tetrahydrobenzothiophene with a carboxamide at position 2.

- Key Differences: The pyridine carboxamide substituent may enhance binding to metalloenzymes via coordination, unlike the target’s hydrogen-bonding capability.

Electronic and Physicochemical Properties

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s 4-hydroxy group facilitates hydrogen bonding, a feature critical in crystal engineering and molecular recognition . In contrast:

- Compound 12 lacks hydrogen-bond donors, relying on van der Waals interactions for crystal packing.

- The carbazole derivative forms a benzene solvate, indicating π-π stacking dominates its solid-state structure .

Theoretical and Computational Insights

- Triazolone Analogue: A triazolone derivative with a benzylidenamino group (3-benzoxy-4-methoxy) was analyzed using DFT simulations, revealing charge distribution and stability trends . Similar methods could predict the target compound’s reactivity and electronic properties.

Biological Activity

Benzothiophene derivatives, particularly Benzothiophene-3-carbonitrile , exhibit a wide range of biological activities that make them significant in medicinal chemistry. This article delves into the biological activity of the compound Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(3-ethoxy-4-hydroxybenzylidenamino)- , summarizing research findings, case studies, and presenting data tables that illustrate its pharmacological potential.

Overview of Benzothiophene Compounds

Benzothiophene is a bicyclic compound characterized by a benzene ring fused to a thiophene ring. The presence of the thiophene moiety contributes to its diverse pharmacological properties. The compound in focus is synthesized from various precursors and has been studied for its potential therapeutic applications.

1. Anticancer Activity

Research indicates that benzothiophene derivatives possess significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression. For instance, a study found that certain benzothiophene derivatives exhibited cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

2. Antimicrobial Activity

The antimicrobial efficacy of benzothiophene derivatives has been extensively documented. A series of synthesized compounds were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of effectiveness, with some compounds showing promising activity against strains such as Staphylococcus aureus and Escherichia coli. For example:

| Compound Code | Minimum Inhibition Concentration (MIC) |

|---|---|

| 3a | S. aureus: 500 µg/mL |

| 3b | E. coli: 250 µg/mL |

| 3c | S. pyogenes: 500 µg/mL |

These findings suggest that modifications to the benzothiophene structure can enhance antimicrobial properties .

3. Anti-inflammatory Activity

Benzothiophene derivatives have shown anti-inflammatory effects in various models. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests their potential use in treating inflammatory diseases .

4. Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of benzothiophene derivatives against neurodegenerative diseases. Compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer’s disease. Some derivatives demonstrated IC50 values comparable to established inhibitors like galantamine, indicating their potential role in Alzheimer's treatment .

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of benzothiophene derivatives, several compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that specific derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening revealed that certain benzothiophene derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions demonstrated enhanced antibacterial properties compared to their unsubstituted counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.